Cas no 404366-59-2 (5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate)

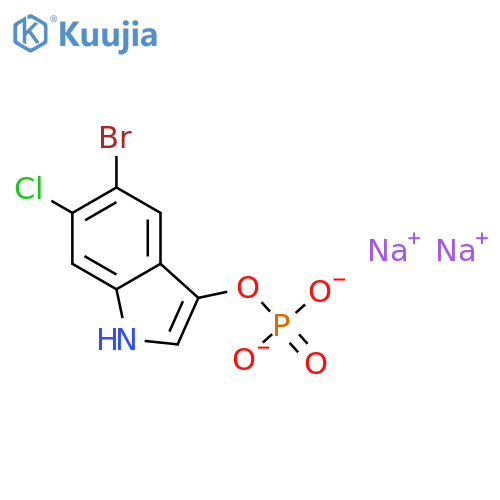

404366-59-2 structure

商品名:5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate

CAS番号:404366-59-2

MF:C8H4BrClNNa2O4P

メガワット:370.431962966919

MDL:MFCD05662349

CID:325972

PubChem ID:21189358

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 化学的及び物理的性質

名前と識別子

-

- 1H-Indol-3-ol,5-bromo-6-chloro-, dihydrogen phosphate (ester), disodium salt (9CI)

- 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE, DISODIUM SALT TRIHYDRATE

- Magenta-Phos

- 5-BROMO-6-CHLORO-3-INDOLYL PHOSPHATE DISODIUM SALT

- 5-Bromo-6-chloro-3-indolyl phosphate disodium salt monohydrate

- 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE DISODIUM SALT 1-HYDRATE

- 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE DISODIUM SALT 3-HYDRATE

- A873339

- B-7452

- 5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate

- MFCD01311741

- disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate

- CS-0157291

- DISODIUM 5-BROMO-6-CHLORO-1H-INDOL-3-YL PHOSPHATE

- 404366-59-2

- AKOS025395902

- AS-71482

- SCHEMBL1921362

- Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate

- FD10436

- Disodium (5-bromo-6-chloro-1H-indol-3-yl) phosphate

- 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate

-

- MDL: MFCD05662349

- インチ: InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2

- InChIKey: YSYZSUYFGCLJJB-UHFFFAOYSA-L

- ほほえんだ: C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+]

計算された属性

- せいみつぶんしりょう: 368.85500

- どういたいしつりょう: 368.855

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 303

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.2A^2

じっけんとくせい

- ゆうかいてん: N/A℃

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 98.02000

- LogP: 3.93170

- じょうきあつ: No data available

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 税関データ

- 税関コード:29339900

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A725922-250mg |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate |

404366-59-2 | 95% | 250mg |

$63.0 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284564A-250 mg |

5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate, |

404366-59-2 | 250MG |

¥1,745.00 | 2023-07-11 | ||

| Ambeed | A725922-100mg |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate |

404366-59-2 | 95% | 100mg |

$37.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46510-5g |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate |

404366-59-2 | 95% | 5g |

¥2651.0 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932903-100mg |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate |

404366-59-2 | 95% | 100mg |

¥169.20 | 2022-08-31 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0779-500mg |

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate |

404366-59-2 | ≥98% | 500mg |

¥1300元 | 2023-09-15 | |

| TRC | B683175-100mg |

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate |

404366-59-2 | 100mg |

$ 144.00 | 2023-04-18 | ||

| Chemenu | CM147669-5g |

Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate |

404366-59-2 | 95% | 5g |

$*** | 2023-03-31 | |

| Apollo Scientific | BIB1419-5g |

5-Bromo-6-chloro-3-indolyl phosphate disodium salt |

404366-59-2 | 5g |

£320.00 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284564-100 mg |

5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate, |

404366-59-2 | 100MG |

¥737.00 | 2023-07-11 |

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

404366-59-2 (5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:404366-59-2)5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate

清らかである:99%

はかる:5g

価格 ($):513.0